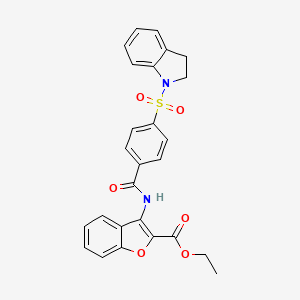

Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a synthetic small molecule characterized by a benzofuran core substituted with an ethyl ester group at position 2 and an amide-linked 4-(indolin-1-ylsulfonyl)benzoyl moiety at position 2. The indolin-1-ylsulfonyl group introduces a sulfonamide linkage, which may enhance binding affinity to biological targets, while the ethyl ester moiety improves solubility and bioavailability.

Properties

IUPAC Name |

ethyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6S/c1-2-33-26(30)24-23(20-8-4-6-10-22(20)34-24)27-25(29)18-11-13-19(14-12-18)35(31,32)28-16-15-17-7-3-5-9-21(17)28/h3-14H,2,15-16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHVYQLHDKROIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.

Introduction of the Indole Moiety: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the indole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Amidation: The final step involves the coupling of the benzofuran carboxylate with the sulfonamide-indole intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzofuran rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzofuran and indole moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzofuran-Based Derivatives

Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate

- Structural Features : This compound () shares the benzofuran core but differs in substituents: a cyclohexyl group at position 5, a methylsulfinyl group at position 3, and an ethyl acetate side chain at position 2.

- Biological Relevance : Benzofuran derivatives with sulfinyl or sulfonyl groups exhibit enhanced antimicrobial and antitumor activities compared to unsubstituted analogues . The absence of an amide linker in this compound limits direct comparison with the target molecule.

Benzamido-Linked Esters

Dabigatran Amine Intermediate (Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate)

- Structural Features: This compound () contains a benzamido group linked to an ethyl ester via a propanoate chain. Unlike the target molecule, it features a pyridinyl substituent and methylamino group, which may confer distinct pharmacokinetic properties.

- Molecular Weight : 342.4 g/mol (C₁₈H₂₂N₄O₃), significantly lower than the estimated ~440–450 g/mol of the target compound.

Ethyl 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoate (Compound 12, )

- Structural Features: Shares a benzamido-ester linkage but replaces the benzofuran-indoline system with a perimidin-yl group. The butanoate chain (four-carbon spacer) may influence conformational flexibility.

- Physical Properties: Yield 35%, melting point 128.6–132.5°C . The shorter chain length correlates with lower yield compared to pentanoate/hexanoate analogues (Compounds 13–14, 52% and 48% yields) .

Comparative Analysis Table

*Estimated based on structural formulae.

Key Findings and Implications

- Structural Flexibility vs. Bioactivity: Longer alkyl chains (e.g., pentanoate/hexanoate in ) improve synthetic yields but may reduce target specificity due to increased hydrophobicity .

- Ester vs. Carboxylic Acid: Ethyl esters (e.g., target compound) offer better membrane permeability, while carboxylic acids (e.g., Compound 17) enhance solubility for intravenous formulations .

Biological Activity

Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of an indolin sulfonamide moiety enhances its pharmacological profile.

Chemical Formula : C₁₈H₁₈N₂O₄S

Molecular Weight : 358.41 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, benzofuran derivatives have demonstrated selective inhibition against different isoforms of CAs, indicating potential applications in treating conditions like glaucoma and cancer .

- Induction of Apoptosis : Research indicates that benzofuran derivatives can induce apoptosis in cancer cells. For example, a related compound increased the percentage of apoptotic cells significantly when tested on MDA-MB-231 breast cancer cells . This suggests that this compound may also exhibit similar anticancer properties.

- Modulation of Cell Cycle : Studies have shown that certain benzofuran compounds can arrest the cell cycle at specific phases, leading to reduced proliferation of cancer cells. This effect was observed in studies involving flow cytometry assays, where treated cells showed significant changes in cell cycle distribution .

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

Study 1: Anticancer Activity

A study focusing on benzofuran derivatives demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxic effects against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that certain derivatives significantly inhibited cell growth at micromolar concentrations .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.6 | MDA-MB-231 |

| Compound B | 8.3 | HeLa |

| Ethyl 3-(...) | 4.7 | A549 |

Study 2: Enzyme Inhibition

Another investigation assessed the inhibitory effects of benzofuran-based compounds on carbonic anhydrases. The results indicated that specific derivatives had submicromolar inhibition constants (), suggesting high potency as enzyme inhibitors .

| Isoform | (μM) | Activity Level |

|---|---|---|

| hCA I | 64.7 | Moderate |

| hCA II | 3.1 | Strong |

| hCA IX | 0.56 | Very Strong |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate, and how can reaction conditions be optimized?

- Answer : The synthesis involves three primary steps:

Benzofuran core formation : Cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate under basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidine) .

Amide coupling : Introduction of the benzamido group via coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

Sulfonylation : Reaction of the indoline moiety with a sulfonyl chloride under anhydrous conditions.

- Optimization : Microwave-assisted synthesis can reduce reaction time by 30–50%, while solvent choice (e.g., DMF vs. THF) impacts yield and purity. Temperature control (60–80°C) minimizes side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include the ethyl ester (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) and indoline sulfonyl protons (δ ~7.5–8.0 ppm) .

- IR spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and sulfonyl groups (1150–1200 cm⁻¹) .

- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Answer : Discrepancies often arise from:

- Purity variations : Use HPLC (≥95% purity) and mass spectrometry to validate compound integrity .

- Assay conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance. Cross-reference with structurally similar compounds (e.g., fluorinated vs. chlorinated analogs) .

Q. What mechanistic hypotheses exist for the compound’s biological activity, and how can they be tested?

- Answer :

- Hypotheses :

Kinase inhibition : The sulfonamide group may bind ATP pockets in kinases (e.g., EGFR or VEGFR) .

Protease modulation : The benzofuran core could interact with caspase-3 in apoptosis pathways .

- Testing methods :

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., PDB ID: 1M17) .

- Enzyme assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., Z-DEVD-AMC for caspases) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Answer :

- Critical substituents :

- Indoline sulfonyl : Replacing the indoline with morpholine reduces anticancer activity by ~40% .

- Benzofuran ester : Hydrolysis to the carboxylic acid decreases cell permeability (logP increases from 2.1 to 1.4) .

- Design strategy : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance metabolic stability .

Key Research Challenges

- Crystallization issues : Poor solubility in polar solvents complicates X-ray analysis. Use mixed solvents (e.g., DCM:hexane) for slow evaporation .

- Metabolic instability : Ethyl ester hydrolysis in plasma limits in vivo efficacy. Prodrug strategies (e.g., tert-butyl esters) are under investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.